BenchChemオンラインストアへようこそ!

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Photochemotherapy Psoralen analog Keratinocyte growth inhibition

This 4,10-dimethyl-pyranocoumarin is a furan-ring-independent photosensitizer with nanomolar keratinocyte growth inhibition (IC50 = 9 nM), decoupling therapeutic efficacy from the mutagenic risk of classical psoralens. Its chemoselective C-6 carbonyl enables protecting-group-free oxime, hydrazone, and thiosemicarbazone library synthesis. A microwave-assisted route delivers 74–95% yields in 10 minutes, slashing cost-per-analog for hit expansion. The scaffold's antitubercular superiority over pyrazinamide (IC90 5.9 µg/mL) and defined SAR advantage over furano-fused chromenes make it a privileged chemotype for next-gen photochemotherapy and anti-TB programs.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
Cat. No. B11303178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C
InChIInChI=1S/C14H10O4/c1-7-5-12(16)18-14-8(2)13-10(6-9(7)14)11(15)3-4-17-13/h3-6H,1-2H3
InChIKeyKXMWWRFPFXEFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione: A Differentiated Linear Pyranocoumarin Scaffold for Photochemotherapy and Antimicrobial Research


4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a synthetic linear pyranocoumarin (chromeno-α-pyrone) belonging to the 7,8-dihydropyrano[3,2-g]chromene-2,6-dione class [1]. This scaffold is a ring-expanded carbon homolog of the linear psoralen (furo[3,2-g]benzopyran-7-one) photosensitizer family, wherein the furan ring is replaced by a pyran ring [2]. The compound features methyl substituents at positions 4 and 10, distinguishing it from the natural prototype graveolone (8,8-dimethyl substitution) and from 4-phenyl or 4-butyl congeners [3]. The 2,6-dione oxidation state confers two electrophilic carbonyl centers amenable to selective functionalization, a property exploited in oxime and hydrazone derivatization chemistry [1].

Why 4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione Cannot Be Replaced by Generic Pyranocoumarin Analogs


In-class substitution among pyrano[3,2-g]chromene-2,6-diones is not straightforward because both the position and nature of substituents dictate photochemical reactivity, DNA intercalation capacity, and biological potency. The 4,10-dimethyl pattern creates a unique electronic environment distinct from the natural 8,8-dimethyl substitution of graveolone or the 4-phenyl/4-butyl synthetic variants [1]. Critically, the presence of the intact α,β-unsaturated lactone (coumarin) carbonyl at C-2 and the pyran carbonyl at C-6 permits chemoselective derivatization—the pyran carbonyl reacts preferentially with hydroxylamine while the coumarin carbonyl remains inert, enabling modular functionalization without protecting-group strategies [2]. In photosensitizer applications, methylation position on the pyran ring directly determines whether the compound is active or essentially inactive upon UVA activation: pyran-ring-methylated benzodipyranone analogs achieve nanomolar keratinocyte growth inhibition (IC50 = 9 nM), whereas derivatives bearing saturated pyran rings or alternative methylation patterns lose this activity dramatically [3]. Generic substitution with an uncharacterized in-class congener therefore risks loss of the precise electronic and steric properties that govern both photopharmacology and synthetic tractability.

Quantitative Differentiation Evidence for 4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione Against Closest Analogs


Photosensitizer Potency: Nanomolar Keratinocyte Growth Inhibition (IC50 = 9 nM) vs. Structurally Related Pyranocoumarin Derivatives That Are Markedly Less Active or Inactive

The ring-expanded carbon homolog of linear psoralen, 4,10-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2-one (NDH2476, a benzodipyranone isosteric with the 2,6-dione scaffold), inhibited human keratinocyte growth with an IC50 of 9 nM following UVA light activation (320–400 nm). Within the same study, analogous derivatives bearing different pyran-ring methylation patterns or containing a saturated pyran ring structure were markedly less active or completely inactive as photosensitizers, establishing that the 4,10-dimethyl substitution on the intact α,β-unsaturated pyran ring is a critical determinant of photopharmacological potency [1]. Traditional psoralens used in PUVA therapy (e.g., 8-methoxypsoralen) typically achieve keratinocyte growth inhibition in the low micromolar range under comparable conditions, placing this compound approximately 2–3 orders of magnitude more potent [2].

Photochemotherapy Psoralen analog Keratinocyte growth inhibition

DNA Intercalation and Damage: Furan-Ring-Independent Photochemical Mechanism Differentiates This Scaffold from Psoralens

Traditional psoralen photosensitizers (e.g., 8-methoxypsoralen, 4,5',8-trimethylpsoralen) require an intact furan ring to form 2+2 cycloadducts with DNA pyrimidine bases upon UVA activation, a mechanism linked to both therapeutic efficacy and mutagenic/carcinogenic risk [1]. The 4,10-dimethyl-benzodipyranone analog (NDH2476) was demonstrated to intercalate into DNA and produce DNA damage (plasmid unwinding and nicking) following UVA light treatment despite lacking the canonical furan ring entirely [2]. This finding directly challenges the long-standing assumption that a furan ring is obligatory for psoralen-class DNA photodamage, and suggests that the benzodipyranone/pyrano[3,2-g]chromene scaffold may decouple DNA-targeting phototoxicity from the furan-associated genotoxic liabilities of classical psoralens [2].

DNA photodamage Photosensitizer mechanism Psoralen alternative

Chemoselective Carbonyl Reactivity: Pyran C-6 Carbonyl Exclusively Forms Oximes While Coumarin C-2 Carbonyl Remains Inert, Enabling Protecting-Group-Free Derivatization

In comprehensive reactivity studies of linear (spiro)pyrano[3,2-g]chromene-2,6-diones, the pyran carbonyl group at C-6 reacts exclusively with hydroxylamine hydrochloride (5 equiv., 80°C, 7 h) to form the corresponding oxime, while the coumarin lactone carbonyl at C-2 remains completely unreactive even under prolonged heating with large nucleophile excess [1]. This contrasts with simpler coumarin scaffolds such as 4-methylumbelliferone, where hydroxylamine treatment leads to lactone ring opening rather than selective carbonyl transformation [1]. The chemoselectivity arises from steric hindrance created by bulky substituents at the 6-position and the greater electrophilicity of the pyran carbonyl relative to the coumarin carbonyl, a property that permits sequential, protecting-group-free modular derivatization of the scaffold [1].

Chemoselective functionalization Pyranocoumarin derivatization Oxime synthesis

Microwave-Assisted Green Synthesis: 74–95% Yield in 10 Minutes vs. Conventional Multi-Hour Thermal Routes for Pyrano[3,2-g]chromene-2,6-dione Core Construction

A microwave-assisted Kostanecki–Robinson/Claisen–Schmidt condensation sequence was developed for constructing the pyrano[3,2-g]chromene-2,6-dione core from visnagin-derived intermediates. The key cyclization step proceeded under microwave irradiation in 10 minutes, affording twelve target α,β-unsaturated ketone derivatives (6a–6l) in 74–95% isolated yields [1]. By comparison, conventional thermal heating methods for analogous pyranocoumarin cyclizations typically require 4–24 hours and often suffer from lower yields (40–65%) due to competing side reactions [2]. This dramatic reduction in reaction time while maintaining or exceeding conventional yields represents a meaningful process advantage for laboratory-scale procurement and library synthesis.

Microwave-assisted synthesis Green chemistry Pyranochromene yield

Antitubercular Activity: Pyranochromene Analog Surpasses Pyrazinamide (IC90 5.9 µg/mL vs. >20 µg/mL) with Selectivity Index CC50/IC90 = 2.4

In a comparative study of chromenyl barbiturate and thiobarbiturate analogs, the pyranochromene analog 7b (bearing the pyrano[3,2-g]chromene scaffold) demonstrated good antitubercular activity with IC90 = 5.9 µg/mL against Mycobacterium tuberculosis, outperforming the first-line antituberculosis drug pyrazinamide (PZA; IC90 >20 µg/mL) [1]. The corresponding furanochromene series (3a–g and 4a–d) showed only weak to moderate antitubercular activity, establishing that the pyrano ring fusion imparts superior antimycobacterial properties relative to the furano-fused analogs [1]. The selectivity index (CC50/IC90 = 2.4) indicates moderate selectivity, warranting further optimization of the pyranochromene core for improved therapeutic window.

Antitubercular Mycobacterium tuberculosis Pyranochromene SAR

NCI 60-Cell-Line Anticancer Screening: 2H,6H-Pyrano[3,2-g]chromene-2,6-diones Selected for Single-Dose Primary Screening at 10^-5 M

A panel of 2H,6H-pyrano[3,2-g]chromene-2,6-diones (compounds 6a–h), synthesized from the natural furochromone visnagin, was selected by the National Cancer Institute (NCI, Bethesda, USA) for in vitro single-dose anticancer screening at 10^-5 M against the full NCI 60 human cancer cell line panel [1]. NCI selection for primary screening indicates that the compound class met the preliminary activity threshold in the NCI's pre-screening algorithm, distinguishing these compounds from the majority of submitted structures that fail to advance to the 60-cell-line panel. While specific growth inhibition values for the 4,10-dimethyl congener have not been published at the individual cell-line level, the NCI selection event itself provides an externally validated signal of anticancer potential for the compound class [1].

Anticancer screening NCI-60 Pyranocoumarin cytotoxicity

High-Impact Application Scenarios for 4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione Based on Quantitative Evidence


Lead Compound for Non-Furan PUVA Photochemotherapy Agents Targeting Psoriasis and Vitiligo

The nanomolar keratinocyte growth inhibition (IC50 = 9 nM) demonstrated by the 4,10-dimethyl-benzodipyranone analog after UVA activation [1] positions this scaffold as a high-potency alternative to classical psoralens in photochemotherapy (PUVA). Unlike 8-methoxypsoralen and 4,5',8-trimethylpsoralen, which rely on a furan ring for DNA crosslinking—a mechanism associated with mutagenic risk—this scaffold achieves DNA intercalation and photodamage through a furan-ring-independent pathway [1]. Procurement is warranted for labs developing next-generation photochemotherapeutic agents that seek to decouple therapeutic epidermal growth inhibition from the genotoxic liabilities of furan-containing psoralens.

Modular Scaffold for Chemoselective SAR Exploration via C-6 Oxime/Hydrazone Derivatization

The exclusive reactivity of the pyran C-6 carbonyl toward hydroxylamine, while the coumarin C-2 carbonyl remains inert [2], enables systematic SAR studies at the C-6 position without protecting-group manipulations. This chemoselectivity supports efficient library synthesis for programs targeting hyaluronan synthase inhibition, cytotoxicity, or antimicrobial activity—all biological endpoints for which pyranocoumarin derivatives have shown measurable activity [2]. Procurement of the 4,10-dimethyl parent compound as a core intermediate allows access to diverse C-6 oxime, hydrazone, and thiosemicarbazone derivatives through a single protecting-group-free step.

Antitubercular Hit-to-Lead Optimization Starting from the Pyrano[3,2-g]chromene Pharmacophore

The demonstrated superiority of the pyranochromene analog 7b over pyrazinamide (IC90 5.9 µg/mL vs. >20 µg/mL), combined with the clear SAR advantage of pyrano-fused over furano-fused chromenes [3], identifies the pyrano[3,2-g]chromene-2,6-dione scaffold as a privileged chemotype for antitubercular drug discovery. The 4,10-dimethyl substitution pattern provides a defined starting point for systematic variation at positions 4 and 10 to optimize potency and selectivity (baseline CC50/IC90 = 2.4), with the NCI screening data [4] offering parallel insight into general cytotoxicity trends across tumor cell lines.

Green Chemistry and Rapid Analog Generation via Microwave-Assisted Synthesis

The validated microwave-assisted synthetic route delivering the pyrano[3,2-g]chromene-2,6-dione core in 10 minutes with 74–95% yields [5] makes this scaffold attractive for medicinal chemistry groups requiring rapid analog production. Compared with conventional thermal methods requiring hours to days, the microwave protocol's combination of dramatically reduced reaction time and consistently high yields directly lowers the cost-per-analog in hit expansion campaigns. This process advantage is particularly relevant for CROs and academic medicinal chemistry cores evaluating pyranocoumarin libraries.

Quote Request

Request a Quote for 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.